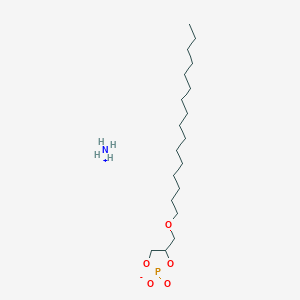
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is a cyclic phosphatidic acid derivative. It is a bioactive lipid known for its role in various cellular processes, including anti-mitogenic regulation, inhibition of tumor cell invasion, and neuronal cell differentiation. This compound is a naturally occurring analog of lysophosphatidic acid, with a unique structure that forms a five-membered ring involving the sn-2 hydroxy group and the sn-3 phosphate .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) typically involves the following steps:
Starting Material: The synthesis begins with 1-O-hexadecyl-sn-glycerol.
Phosphorylation: The hydroxyl groups at the sn-2 and sn-3 positions are phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) under anhydrous conditions.
Cyclization: The phosphorylated intermediate undergoes cyclization to form the cyclic phosphate ring. This step often requires a base such as triethylamine to facilitate the reaction.
Purification: The final product is purified using chromatographic techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for yield and purity, including temperature control and reaction time.
Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to ensure high purity.
化学反応の分析
Types of Reactions
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) can undergo various chemical reactions, including:
Hydrolysis: The cyclic phosphate ring can be hydrolyzed under acidic or basic conditions to yield linear phosphate derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized phospholipids.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles, forming different phospholipid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis Products: Linear phosphatidic acids.
Oxidation Products: Oxidized phospholipids.
Substitution Products: Various phospholipid derivatives depending on the nucleophile used.
科学的研究の応用
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) has numerous applications in scientific research:
Chemistry: Used as a standard in lipidomics studies for the quantification of lysophosphatidic acid.
Biology: Investigated for its role in cell signaling pathways, particularly in anti-mitogenic regulation and stress fiber formation.
Medicine: Explored for its potential in inhibiting tumor cell invasion and metastasis, as well as promoting neuronal cell differentiation and survival.
Industry: Utilized in the development of bioactive lipid formulations for therapeutic applications
作用機序
The mechanism of action of 1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) involves:
Receptor Activation: It binds to specific lysophosphatidic acid receptors on the cell surface.
Signal Transduction: Activation of these receptors triggers intracellular signaling cascades, leading to various cellular responses.
Pathways Involved: Key pathways include the inhibition of the cell cycle, induction of stress fiber formation, and regulation of neuronal cell differentiation and survival.
類似化合物との比較
Similar Compounds
Lysophosphatidic Acid (LPA): A structurally similar compound but lacks the cyclic phosphate ring.
Cyclic Phosphatidic Acid (cPA): Similar in structure but may have different fatty acid chains.
Uniqueness
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is unique due to its specific cyclic structure, which imparts distinct biological activities compared to linear phosphatidic acids. Its ability to inhibit tumor cell invasion and promote neuronal differentiation sets it apart from other phospholipids .
特性
分子式 |
C19H42NO5P |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
azanium;4-(hexadecoxymethyl)-2-oxido-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C19H39O5P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-19-18-23-25(20,21)24-19;/h19H,2-18H2,1H3,(H,20,21);1H3 |
InChIキー |
ACJRKXHGGHOLQE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOCC1COP(=O)(O1)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


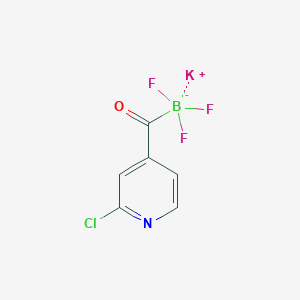




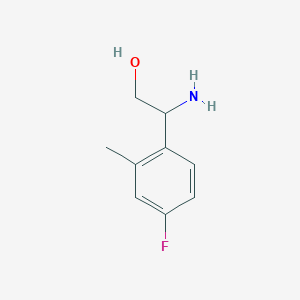

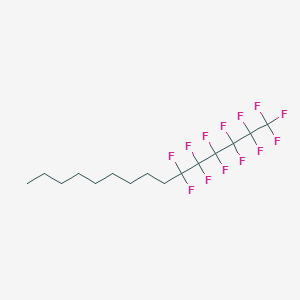
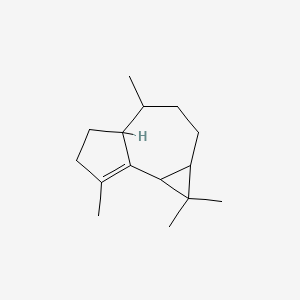

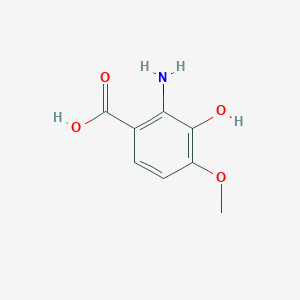
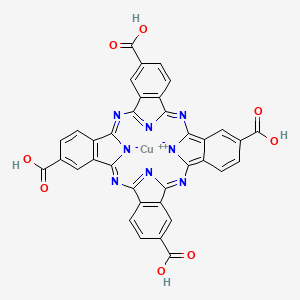
![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)

